molecular formula C6H3F3IN B2611822 2,3,4-Trifluoro-6-iodoaniline CAS No. 1526686-27-0

2,3,4-Trifluoro-6-iodoaniline

Cat. No. B2611822
CAS RN: 1526686-27-0
M. Wt: 272.997
InChI Key: VTUUXPBXNHGSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoro-6-iodoaniline is a chemical compound with the molecular formula C6H3F3IN . It contains a total of 14 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary aromatic amine .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluoro-6-iodoaniline consists of 3 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 3 Fluorine atoms, and 1 Iodine atom . The compound contains a six-membered aromatic ring with three fluorine atoms and one iodine atom attached to the carbon atoms, and an amine group attached to one of the carbon atoms .

Scientific Research Applications

1. Nephrotoxicity Research

2,3,4-Trifluoro-6-iodoaniline, as part of the haloaniline family, has been studied for its nephrotoxic effects. Hong et al. (2000) explored the in vitro nephrotoxic effects of various haloanilines, including iodoanilines, on renal cortical slices from rats. Their findings demonstrate the varying toxic potentials of different haloaniline derivatives, with iodo substitutions notably enhancing nephrotoxicity. This research is significant for understanding the toxicological profile of such compounds (Hong, Anestis, Henderson, & Rankin, 2000).

2. Electrochemical Studies

Kádár et al. (2001) investigated the electrochemical oxidation of various haloanilines, including 4-iodoaniline, in acetonitrile solution. This study provides insights into the electrochemical behaviors of these compounds, which are relevant for their applications in chemical synthesis and environmental studies (Kádár, Nagy, Karancsi, & Farsang, 2001).

3. Investigation of Reaction Mechanisms

Errabelli et al. (2020) explored the fragmentation mechanisms of iodoanilines, including 2-iodoaniline, under mass spectrometric conditions. They examined the formation of protonated ortho-quinonimide from ortho-iodoaniline, shedding light on the distinct reactivities of different iodoaniline isomers (Errabelli, Zheng, & Attygalle, 2020).

4. Applications in Organic Synthesis

Research by Konno et al. (2004) showed the use of fluoroalkylated alkynes with o-iodoaniline for synthesizing fluoroalkylated indole derivatives. This study highlights the application of such compounds in regioselective synthesis, which is important in pharmaceutical and agrochemical product development (Konno, Chae, Ishihara, & Yamanaka, 2004).

5. Photophysical Studies

Freccero et al. (2003) examined the photochemistry of various haloanilines, including 4-iodoaniline. Their work on the photophysical properties and the reactivity of these compounds under light exposure is crucial for understanding their environmental fate and potential applications in photo-induced chemical processes (Freccero, Fagnoni, & Albini, 2003).

properties

IUPAC Name

2,3,4-trifluoro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUXPBXNHGSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-6-iodoaniline

CAS RN

1526686-27-0
Record name 2,3,4-trifluoro-6-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.